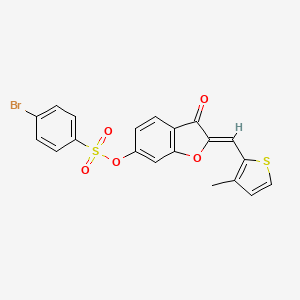![molecular formula C19H20N2O5S B2377716 N-[4-(2-氧代哌啶-1-基)苯基]-2,3-二氢-1,4-苯并二氧六环-6-磺酰胺 CAS No. 941873-66-1](/img/structure/B2377716.png)
N-[4-(2-氧代哌啶-1-基)苯基]-2,3-二氢-1,4-苯并二氧六环-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound known for its significant role in medicinal chemistry. This compound is structurally related to apixaban, a well-known anticoagulant used to prevent and treat thromboembolic diseases .
科学研究应用
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of anticoagulants like apixaban.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Integral in the development of drugs for preventing and treating thromboembolic diseases.
Industry: Employed in the production of pharmaceuticals due to its efficacy and selectivity.
作用机制
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as apixaban, is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition of FXa versus the synthetic tripeptide substrate . This interaction leads to a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, apixaban reduces thrombin generation, which indirectly inhibits platelet aggregation . This action affects the coagulation cascade, disrupting the formation of blood clots and thereby exerting an antithrombotic effect .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban results in a reduction of thrombin generation, which in turn reduces platelet aggregation . This leads to a decrease in blood clot formation, providing an antithrombotic effect . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy of apixaban at doses that preserved hemostasis .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function and potential drug-drug interactions . Apixaban has a low potential for drug-drug interactions, making it a favorable choice in clinical settings .
生化分析
Biochemical Properties
The compound N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it may have significant effects on cellular processes related to coagulation and thrombosis.
Molecular Mechanism
The compound acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . This binding interaction is key to its mechanism of action, leading to the inhibition of FXa and subsequent effects on coagulation and thrombosis.
Dosage Effects in Animal Models
Pre-clinical studies of the compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine . The process includes:
Oxidation: Sodium chlorite is used to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere.
Cyclization: Cyclization between intermediates in the presence of potassium carbonate (K2CO3) and 1,5-dibromopentane.
Chlorination: Chlorination with phosphorus pentachloride (PCl5) to produce key intermediates.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and practical, often involving mild reaction conditions and simple purification techniques such as slurry or recrystallization .
化学反应分析
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: Using sodium chlorite under a CO2 atmosphere.
Cyclization: In the presence of K2CO3 and 1,5-dibromopentane.
Chlorination: With PCl5.
Common Reagents and Conditions
Oxidation: Sodium chlorite, CO2 atmosphere.
Cyclization: Potassium carbonate (K2CO3), 1,5-dibromopentane.
Chlorination: Phosphorus pentachloride (PCl5).
Major Products
The major products formed from these reactions include various intermediates that are crucial for the final synthesis of the compound .
相似化合物的比较
Similar Compounds
Rivaroxaban: Another FXa inhibitor with a different chemical structure but similar anticoagulant properties.
Uniqueness
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific structural features that confer high selectivity and potency as an FXa inhibitor . Its synthesis involves distinct intermediates and reaction conditions that differentiate it from other similar compounds .
属性
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-6-4-14(5-7-15)20-27(23,24)16-8-9-17-18(13-16)26-12-11-25-17/h4-9,13,20H,1-3,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRPQRZWCMDKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
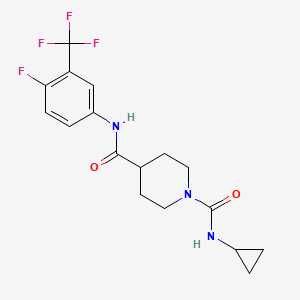
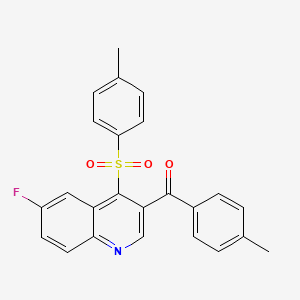
![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2377639.png)
![N-[1-(2-furyl)ethyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2377640.png)
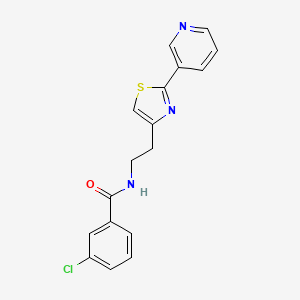
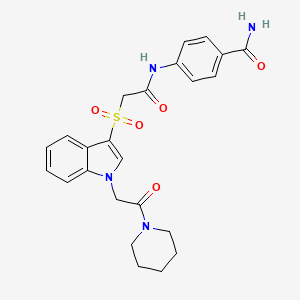

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)
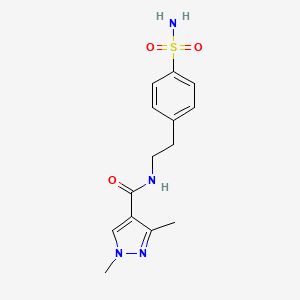
![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)
![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)
